N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of 298.34 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties .
This compound can be classified under the category of triazole derivatives, known for their utility in pharmaceuticals. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and exhibit a range of biological activities. The specific structure of this compound suggests it may be involved in various therapeutic areas, particularly in oncology and infectious diseases .
The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves multi-step organic reactions. The general approach may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity .
The molecular structure of this compound can be represented using its SMILES notation: O=C(Cn1nc(C2CC2)n(-c2ccccc2)c1=O)NC1CC1. This notation indicates the presence of multiple functional groups including a triazole ring, an acetamide group, and a benzofuran moiety.
Key structural features include:
The structural complexity suggests that this compound could interact with multiple biological targets .
The compound may undergo several chemical reactions relevant to its potential applications:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in therapeutic applications .
The mechanism of action for N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide likely involves interaction with specific biological targets such as enzymes or receptors:
Data from similar compounds suggest that modifications on the triazole ring significantly influence their binding affinity and selectivity towards biological targets .
The physical properties of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 298.34 g/mol |
| Molecular Formula | |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
These properties are essential for understanding solubility, stability, and potential formulation strategies for drug development .
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetamide has several potential applications in scientific research:
Further studies are needed to validate these applications through clinical trials and laboratory research .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4